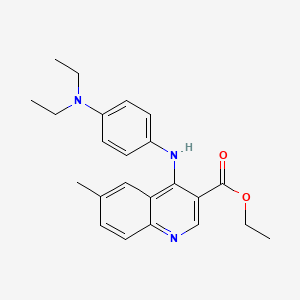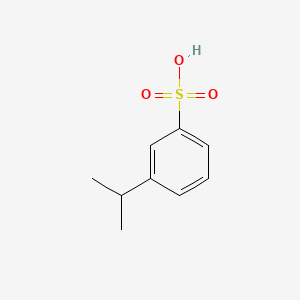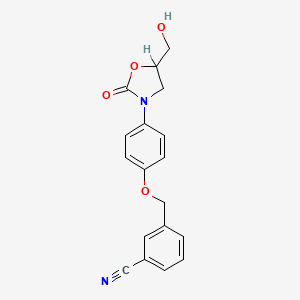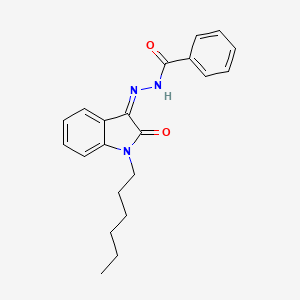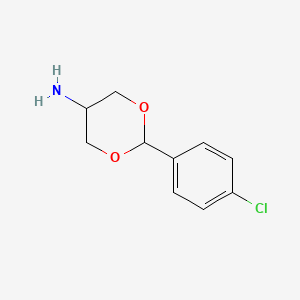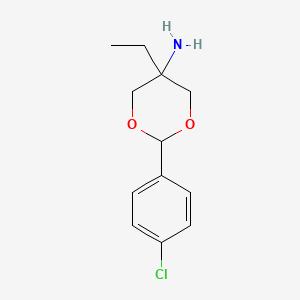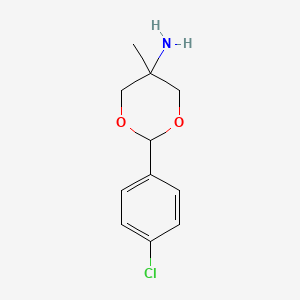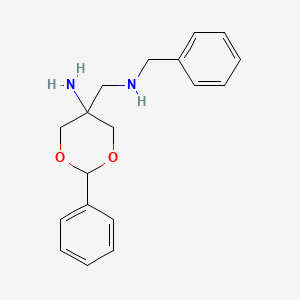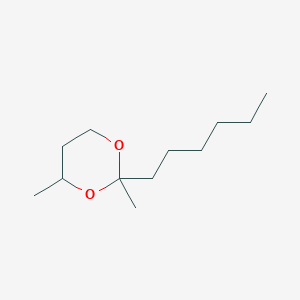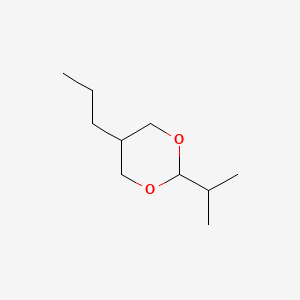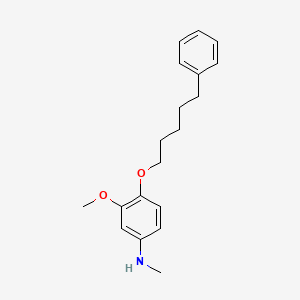
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- typically involves the following steps:
Starting Materials: The synthesis begins with m-Anisidine and N-methyl-4-((5-phenylpentyl)oxy)-.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific solvents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve:
Large-Scale Reactors: Using large-scale reactors to handle higher volumes of starting materials.
Automated Processes: Implementing automated processes to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- include:
m-Anisidine, N,N-dimethyl-4-((5-phenylpentyl)oxy)-: A related compound with similar bioactive properties.
Other Anisidine Derivatives: Various derivatives of anisidine with different functional groups and properties.
Uniqueness
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- is unique due to its specific molecular structure and bioactive properties. Its ability to interact with specific molecular targets and pathways makes it valuable in scientific research and potential therapeutic applications .
属性
CAS 编号 |
109940-06-9 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C19H25NO2/c1-20-17-12-13-18(19(15-17)21-2)22-14-8-4-7-11-16-9-5-3-6-10-16/h3,5-6,9-10,12-13,15,20H,4,7-8,11,14H2,1-2H3 |
InChI 键 |
SMUNLOALKLJFLB-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC |
规范 SMILES |
CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


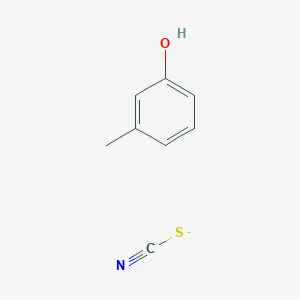
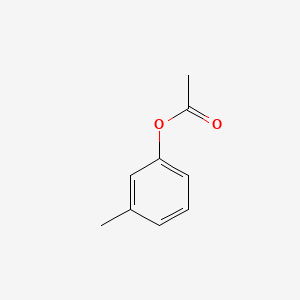
![2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B1675979.png)
